molecular formula C11H19NO5 B1446917 (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid CAS No. 1807938-50-6

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

Cat. No.: B1446917
CAS No.: 1807938-50-6
M. Wt: 245.27 g/mol
InChI Key: XUJUXKBCUVWHIX-SFYZADRCSA-N
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Description

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. The compound’s unique structure and properties make it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl group is known for its stability under acidic conditions and its ease of removal under mild basic conditions, making it an ideal protecting group in organic synthesis . This compound interacts with various enzymes and proteins, primarily through its Boc group, which can form stable carbamate linkages with amino groups on proteins and peptides. These interactions are crucial for the temporary protection of functional groups during multi-step synthesis processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of carbamate linkages with amino groups. This interaction is reversible, allowing the Boc group to be removed under specific conditions, thereby restoring the free amino group. This reversible protection mechanism is essential for the stepwise synthesis of complex peptides and proteins. The compound’s ability to form stable carbamate linkages without interfering with other functional groups makes it a valuable tool in organic synthesis and biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The Boc group is stable under acidic conditions but can be removed under mild basic conditions, such as treatment with trifluoroacetic acid (TFA). Over time, the compound’s stability ensures that it can protect amino groups throughout the synthesis process, but it must be carefully monitored to prevent premature deprotection. Long-term studies have shown that the compound remains effective in protecting amino groups during extended synthesis protocols .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to its role in peptide synthesis. Different dosages can influence the efficiency of peptide assembly and the overall yield of the desired product. At higher doses, there may be an increased risk of toxicity or adverse effects, particularly if the compound is not adequately removed after the synthesis process. Studies have shown that careful dosage control is essential to minimize potential side effects and ensure the successful synthesis of bioactive peptides .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The Boc group is metabolized through hydrolysis, leading to the release of carbon dioxide and the corresponding amine. This metabolic process is essential for the removal of the protecting group and the subsequent activation of the amino group for further reactions. The compound’s involvement in these pathways highlights its importance in the controlled synthesis of peptides and proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound can diffuse across cell membranes and interact with intracellular proteins and enzymes. Its distribution is influenced by the presence of transporters and binding proteins that facilitate its movement within the cellular environment. The localization and accumulation of the compound are critical for its effectiveness in protecting amino groups during synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with intracellular proteins and enzymes. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions ensure that the Boc group is available where it is needed for the protection of amino groups during peptide synthesis. The compound’s ability to localize within specific subcellular regions enhances its effectiveness in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved through the reaction of morpholine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the tert-butoxycarbonyl protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the protecting group.

    Substitution: Nucleophiles like amines or alcohols can react with the compound under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, free amines, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    (2R,3S)-4-(tert-Butoxycarbonyl)-2-ethylmorpholine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    (2R,3S)-4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid: Contains a phenyl group, offering different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. This combination provides distinct reactivity patterns and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7-8(9(13)14)12(5-6-16-7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJUXKBCUVWHIX-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807938-50-6
Record name (2R,3S)-4-[(tert-butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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